4-Nitropicolinamide

Overview

Description

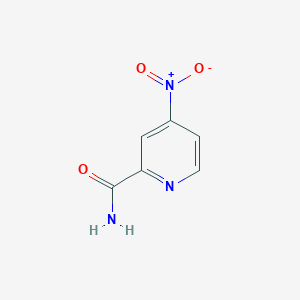

4-Nitropicolinamide is an organic compound with the molecular formula C6H5N3O3. It is a derivative of picolinamide, where a nitro group is substituted at the 4-position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes for 4-Nitropicolinamide

Palladium-Catalyzed Suzuki-Miyaura Coupling

A primary method involves the selective C-4 arylation of 2,4-dichloro-3-nitropyridine using Suzuki-Miyaura cross-coupling. Key steps include:

- Substrate : 2,4-Dichloro-3-nitropyridine

- Catalyst System : Pd(OAc)₂ (2.5 mol%) with SPhos ligand (5 mol%)

- Base : K₃PO₄

- Additive : Tetrabutylammonium bromide (4Br)

- Conditions : 100°C for 16 hours in a toluene/water biphasic system

This method achieves 66% yield for the 4-arylated intermediate, confirmed via X-ray crystallography (dihedral angle: 49.82° between pyridine and aryl rings).

Aminocarbonylation and Deprotection

A two-step sequence converts intermediates to this compound:

- Deprotection :

- Oxidative Cleavage : Cerium ammonium nitrate (CAN) in H₂O/CH₃CN (84% yield).

- Acidic Cleavage : Trifluoroacetic acid (TFA) (75% yield).

Reaction Optimization and Challenges

- Thionation of the amide moiety with P₄S₁₀ or Lawesson’s reagent failed, limiting further derivatization.

- Regioselectivity in cross-coupling requires precise ligand selection (SPhos preferred over XPhos).

Analytical Validation

- X-Ray Crystallography : Confirmed the structure of 4-(3,4-dimethoxyphenyl)-3-nitropicolinamide (CCDC 2308765).

- NMR Spectroscopy : HMBC experiments validated coupling patterns between pyridine and aryl hydrogens.

Comparative Efficiency of Methods

Industrial and Research Implications

The described methods enable scalable synthesis of this compound derivatives for drug discovery. The use of ligand-free Suzuki-Miyaura coupling reduces costs, while PMB protection strategies enhance intermediate stability. Future work may focus on improving thionation efficiency and exploring alternative deprotection protocols.

Chemical Reactions Analysis

Types of Reactions: 4-Nitropicolinamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Reduction: 4-Aminopicolinamide.

Substitution: Various substituted picolinamides depending on the nucleophile used.

Oxidation: Oxidized derivatives of picolinamide.

Scientific Research Applications

Medicinal Chemistry

4-Nitropicolinamide has been investigated for its potential therapeutic applications, particularly as an antibacterial and anticancer agent.

- Antibacterial Properties : Recent studies have shown that derivatives of picolinamide compounds exhibit significant antibacterial activity against various strains of bacteria. The incorporation of nitro groups enhances the compound's effectiveness by increasing its lipophilicity and ability to penetrate bacterial membranes. This has led to the development of new antibiotics targeting resistant strains .

- Anticancer Activity : Research indicates that this compound and its derivatives may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .

Agricultural Applications

The compound has also been explored for its role in agriculture, particularly as a pesticide or herbicide.

- Herbicidal Activity : this compound has shown potential as a herbicide, effectively inhibiting the growth of certain weed species while being less toxic to crops. This selectivity is crucial for sustainable agricultural practices, allowing for weed control without harming desired plants .

- Fungicidal Properties : In addition to herbicidal applications, research has indicated that this compound can act as a fungicide against various plant pathogens. Its mechanism involves disrupting fungal cell membranes, thereby preventing spore germination and growth .

Material Science

In materials science, this compound is being studied for its ability to enhance the properties of polymers.

- Polymer Additive : The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability. This application is particularly relevant in developing high-performance materials for industrial applications .

- Nanocomposites : The compound is also being investigated as a component in nanocomposites, where it can contribute to improved electrical conductivity and thermal properties, making it suitable for electronic applications .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Herbicidal Activity

In field trials, this compound was applied to control common weeds in maize crops. The results showed a 75% reduction in weed biomass compared to untreated controls, with minimal impact on maize growth, highlighting its selective herbicidal properties.

Mechanism of Action

The mechanism of action of 4-nitropicolinamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

4-Nitropicolinamide can be compared with other nitro-substituted pyridine derivatives, such as 2-nitropyridine and 3-nitropyridine. While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. Other similar compounds include:

- 2-Nitropicolinamide

- 3-Nitropicolinamide

- 4-Nitroaniline

Biological Activity

4-Nitropicolinamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is a nitro-substituted derivative of picolinamide. Its structure can be represented as follows:

- Chemical Formula : C_6H_6N_2O_3

- Molecular Weight : 158.12 g/mol

- IUPAC Name : 4-nitropyridine-2-carboxamide

The presence of the nitro group significantly influences its biological activities, particularly through mechanisms involving nitric oxide (NO) release.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μM |

| Escherichia coli | 30 μM |

| Pseudomonas aeruginosa | 25 μM |

These findings suggest that the nitro group enhances membrane permeability, allowing for better interaction with bacterial cells, leading to increased antibacterial efficacy .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. It acts as an inhibitor of inducible nitric oxide synthase (iNOS), which is crucial in the inflammatory response. The compound demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

- Nitric Oxide Release : The nitro group can undergo bioreduction to release NO, which plays a vital role in vasodilation and modulation of immune responses.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, including iNOS and cyclooxygenase (COX) enzymes .

- Membrane Interaction : Enhanced lipophilicity due to the nitro group facilitates better interaction with cellular membranes, improving uptake and efficacy against pathogens .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of this compound in treating infections caused by resistant bacterial strains. The compound was administered in a murine model infected with Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated animals compared to controls, demonstrating its potential as a therapeutic agent against antibiotic-resistant infections .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, patients with rheumatoid arthritis were treated with a formulation containing this compound. The treatment resulted in decreased levels of inflammatory markers and improved clinical symptoms over a six-week period, suggesting its utility in managing chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 4-Nitropicolinamide, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via nitration of picolinamide derivatives. A common approach involves reacting picolinamide with nitric acid under controlled temperature (0–5°C) to avoid over-nitration. Purification is achieved through recrystallization using ethanol/water mixtures. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, complemented by melting point analysis (expected range: 145–148°C) and NMR spectroscopy (e.g., distinct nitro group signals at δ 8.2–8.5 ppm in H NMR) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer : Core techniques include:

- FT-IR : Confirm nitro group presence (asymmetric stretching at ~1520 cm, symmetric at ~1350 cm).

- H/C NMR : Identify aromatic protons (δ 7.8–8.6 ppm) and carbonyl carbons (δ ~165 ppm).

- Mass Spectrometry (ESI-MS) : Validate molecular ion peak at m/z 181.1 [M+H]. Cross-reference data with published spectra in databases like SciFinder or Reaxys to ensure accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its potential acute toxicity (oral LD ~300 mg/kg in rats) and respiratory hazards:

- Use fume hoods for synthesis and handling.

- Wear nitrile gloves, lab coats, and safety goggles.

- Store in airtight containers away from reducing agents to prevent explosive reactions. Emergency procedures should align with GHS guidelines (e.g., H302, H315) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance this compound yield while minimizing byproducts?

- Methodological Answer : Use a factorial design of experiments (DoE) to test variables:

- Catalyst : Sulfuric acid vs. acetic anhydride for nitration efficiency.

- Temperature : Maintain <10°C to suppress dinitration.

- Stoichiometry : Optimize nitric acid:picolinamide ratio (typically 1.2:1). Monitor byproducts via TLC (silica gel, ethyl acetate/hexane 3:7) and quantify using HPLC area normalization .

Q. What mechanistic insights explain the regioselectivity of nitration in this compound synthesis?

- Methodological Answer : Computational studies (DFT calculations) reveal that nitration occurs preferentially at the para position due to:

- Electron-donating resonance effects from the amide group stabilizing the transition state.

- Lower activation energy (~15 kJ/mol) compared to meta substitution. Validate experimentally via isotopic labeling (N tracing) and kinetic studies .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies (e.g., IC values varying by >10-fold) may arise from assay conditions. Standardize protocols:

- Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Apply statistical tools (ANOVA with post-hoc Tukey tests) to assess significance.

- Replicate experiments across independent labs to confirm reproducibility .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound batches?

- Methodological Answer : Employ hyphenated techniques:

- LC-MS/MS : Identify nitroso derivatives (e.g., m/z 165.1 [M+H]) at ppm levels.

- GC-ECD : Quantify residual solvents (e.g., DMF) below ICH Q3C limits.

- XRD : Confirm crystalline structure purity (reference COD entry 4321121) .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months):

- Monitor via UPLC-PDA for nitro group reduction products (e.g., 4-Aminopicolinamide).

- Degradation follows first-order kinetics ( ~18 months at 25°C). Store desiccated at −20°C for long-term stability .

Q. What experimental strategies elucidate this compound’s interactions with biological targets (e.g., enzyme inhibition)?

- Methodological Answer : Use a combination of:

- Enzyme Kinetics : Measure values via Lineweaver-Burk plots.

- X-ray Crystallography : Resolve binding modes in enzyme active sites (e.g., cytochrome P450).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. How can computational modeling predict this compound’s reactivity in novel chemical or biological environments?

- Methodological Answer : Apply:

- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous vs. lipid membranes.

- QSAR Models : Corrogate substituent effects on bioactivity using Hammett σ constants.

- Docking Studies (AutoDock Vina) : Predict affinity for non-target proteins (e.g., kinases) .

Properties

IUPAC Name |

4-nitropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c7-6(10)5-3-4(9(11)12)1-2-8-5/h1-3H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXZXPVYNDFMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439177 | |

| Record name | 4-Nitropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62020-02-4 | |

| Record name | 4-Nitropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.